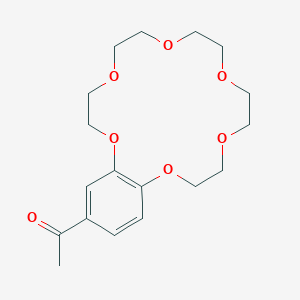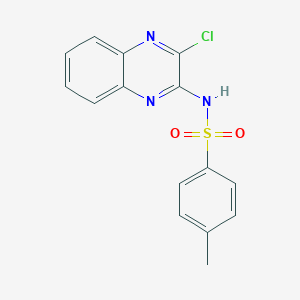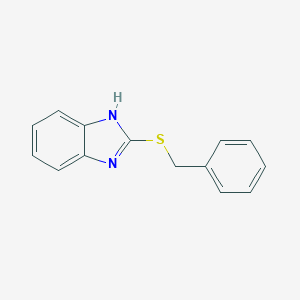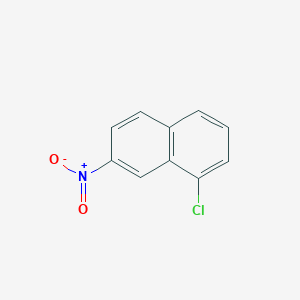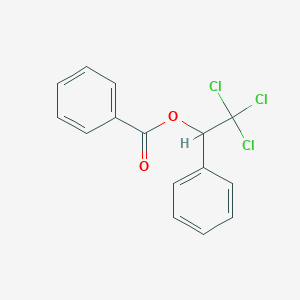
2,2,2-Trichloro-1-phenylethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-phenylethyl benzoate, also known as triclosan, is a widely used synthetic antimicrobial agent. It was first synthesized in the 1960s and has since been used in a variety of products, including soaps, toothpaste, and cosmetics. Triclosan has been the subject of much scientific research due to its potential health and environmental effects.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl benzoate involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the final step of fatty acid synthesis. By inhibiting ENR, 2,2,2-Trichloro-1-phenylethyl benzoate prevents the synthesis of fatty acids, which are essential for bacterial cell membrane formation and growth.
Biochemical and Physiological Effects
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been found to disrupt the endocrine system by interfering with hormone signaling pathways. Triclosan has also been shown to have cytotoxic effects on human cells and to induce oxidative stress. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment and has been detected in human breast milk, urine, and blood.
実験室実験の利点と制限
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also highly effective at inhibiting bacterial growth, making it a useful tool for studying the effects of antimicrobial agents on microbial communities. However, 2,2,2-Trichloro-1-phenylethyl benzoate has some limitations for lab experiments. It has been shown to have cytotoxic effects on human cells, which may limit its use in certain experiments. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment, which may limit its use in studies of environmental toxicity.
将来の方向性
There are several future directions for research on 2,2,2-Trichloro-1-phenylethyl benzoate. One area of research is the development of alternative antimicrobial agents that do not have the potential health and environmental effects of 2,2,2-Trichloro-1-phenylethyl benzoate. Another area of research is the study of the long-term effects of 2,2,2-Trichloro-1-phenylethyl benzoate exposure on human health and the environment. Finally, research is needed to better understand the mechanisms of action of 2,2,2-Trichloro-1-phenylethyl benzoate and its effects on microbial communities.
合成法
Triclosan is synthesized by the reaction of 2,4,4-trichloro-2-hydroxydiphenyl ether with ethyl chloroformate in the presence of a base. The resulting product is then treated with benzoic acid to form 2,2,2-trichloro-1-phenylethyl benzoate.
科学的研究の応用
Triclosan has been used extensively in scientific research due to its antimicrobial properties. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Triclosan has also been used as a tool to study the effects of antimicrobial agents on microbial communities.
特性
CAS番号 |
31644-71-0 |
|---|---|
製品名 |
2,2,2-Trichloro-1-phenylethyl benzoate |
分子式 |
C15H11Cl3O2 |
分子量 |
329.6 g/mol |
IUPAC名 |
(2,2,2-trichloro-1-phenylethyl) benzoate |
InChI |
InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H |
InChIキー |
CDFHHEIBQKAUJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
その他のCAS番号 |
31644-71-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



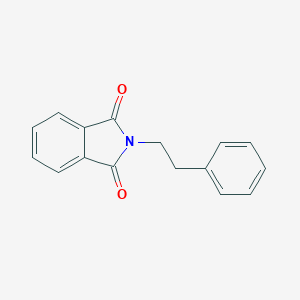

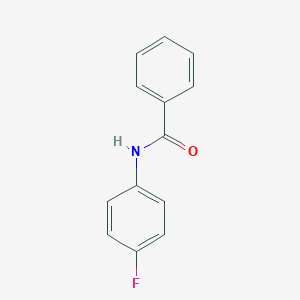
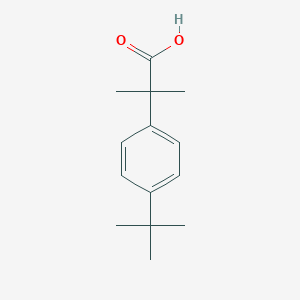
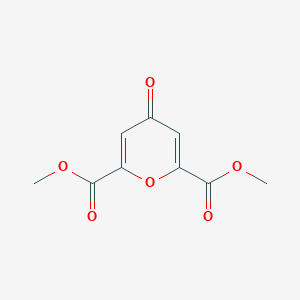
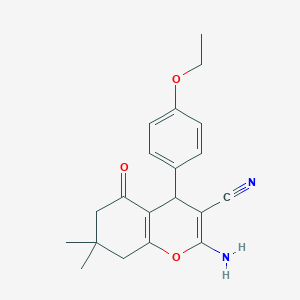
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
